molecular formula C27H32O15 B219685 Viscumneoside III CAS No. 118985-27-6

Viscumneoside III

Cat. No.: B219685
CAS No.: 118985-27-6
M. Wt: 596.5 g/mol
InChI Key: BYALYZGUSBVZQP-XJBIVIJWSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Viscumneoside III involves multiple steps, starting from homoeriodictyol. The hydroxy group at position 7 of homoeriodictyol is converted into the corresponding β-D-glucopyranoside, and the 2-hydroxy group is further modified to its β-D-apiofuranoside derivative . The reaction conditions typically involve the use of glycosyl donors and acceptors under controlled temperature and pH conditions.

Industrial Production Methods: Industrial production of this compound is not well-documented, but it is likely to involve similar synthetic routes as described above, scaled up for larger batch production. The process would require stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Viscumneoside III undergoes various chemical reactions, including:

    Oxidation: The phenolic groups in this compound can be oxidized under specific conditions.

    Reduction: The carbonyl group in the flavanone structure can be reduced to form corresponding alcohols.

    Substitution: The glycosidic bonds can be hydrolyzed or substituted under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohol derivatives of the flavanone structure.

    Substitution: Free aglycones or modified glycosides.

Scientific Research Applications

Properties

CAS No.

118985-27-6

Molecular Formula

C27H32O15

Molecular Weight

596.5 g/mol

IUPAC Name

(2S)-7-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C27H32O15/c1-37-17-4-11(2-3-13(17)30)16-7-15(32)20-14(31)5-12(6-18(20)40-16)39-25-23(22(34)21(33)19(8-28)41-25)42-26-24(35)27(36,9-29)10-38-26/h2-6,16,19,21-26,28-31,33-36H,7-10H2,1H3/t16-,19+,21+,22-,23+,24-,25+,26-,27+/m0/s1

InChI Key

BYALYZGUSBVZQP-XJBIVIJWSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O

SMILES

COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(CO)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(CO)O)O)O)O

Synonyms

homoeriodictyol-7-O-apiosyl-(1-2)-glucopyranoside
viscumneoside III

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Viscumneoside III
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Viscumneoside III
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Viscumneoside III
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Viscumneoside III
Reactant of Route 5
Viscumneoside III
Reactant of Route 6
Viscumneoside III

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